molecular formula C16H17F2N5O B2833788 1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097868-48-7

1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Cat. No. B2833788
CAS RN: 2097868-48-7
M. Wt: 333.343
InChI Key: DJHGRXLRNWGXDZ-UHFFFAOYSA-N
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Description

The compound “1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl (C=O) functional group. Urea derivatives are often used in medicinal chemistry due to their bioactive properties .


Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule. They can act as both nucleophiles and electrophiles, and can undergo reactions such as hydrolysis, condensation, and addition .

Scientific Research Applications

Cyclocondensation Reactions

Compounds similar to "1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea" are frequently studied for their roles in cyclocondensation reactions. Such reactions are crucial for synthesizing a variety of heterocyclic compounds. For instance, cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents have been explored to produce imidazolidine-2,4-diones, dihydroimidazol-4-ones, and other cyclic structures. These processes underscore the compound's potential in creating pharmacologically relevant molecules or materials with unique chemical properties (Sokolov et al., 2013).

Metallo-Supramolecular Assemblies

Research also extends into the development of metallo-supramolecular assemblies using urea derivatives. Such studies reveal the compound's utility in forming complex structures that could be pivotal for understanding molecular recognition and self-assembly processes, potentially leading to applications in nanotechnology or materials science (Troff et al., 2012).

Molecular Structure and Interaction Studies

The structural analysis and interaction studies of compounds containing urea and pyrimidine derivatives offer insights into their potential applications in designing new materials or drugs. For example, the synthesis and detailed study of a pyrido[2,3-d]pyrimidine compound highlight its utility in understanding molecular interactions, which is essential for drug design and material science applications (Sun et al., 2022).

Anion Recognition and Supramolecular Chemistry

Further, the utility of similar compounds in anion recognition and supramolecular chemistry is of significant interest. These compounds can form highly stable complexes with specific ions or molecules, making them useful for sensing, separation, and catalysis applications. For instance, 2,6-bis(2-benzimidazolyl)pyridine has been used as a neutral receptor for urea recognition, showcasing the potential of these molecules in chemical sensing and molecular recognition technologies (Chetia & Iyer, 2006).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O/c17-12-5-1-6-13(18)14(12)22-16(24)21-10-11-4-2-9-23(11)15-19-7-3-8-20-15/h1,3,5-8,11H,2,4,9-10H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHGRXLRNWGXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

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